In-Depth Technical Guide: 5-(Benzyloxy)pyridine-2-carboxylic Acid
In-Depth Technical Guide: 5-(Benzyloxy)pyridine-2-carboxylic Acid
CAS Number: 74386-55-3
A Comprehensive Resource for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of 5-(Benzyloxy)pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates essential physicochemical data, outlines a potential synthetic pathway, and explores its putative biological activity, with a focus on its role as a potential enzyme inhibitor.
Core Physicochemical Properties
5-(Benzyloxy)pyridine-2-carboxylic acid is a pyridine derivative characterized by a benzyloxy substituent at the 5-position and a carboxylic acid group at the 2-position. Its core properties are summarized below for easy reference.
| Property | Value | Reference |
| CAS Number | 74386-55-3 | [1] |
| Molecular Formula | C₁₃H₁₁NO₃ | |
| Molecular Weight | 229.24 g/mol | |
| IUPAC Name | 5-(Benzyloxy)pyridine-2-carboxylic acid | |
| Synonyms | 5-(Phenylmethoxy)pyridine-2-carboxylic acid | |
| Melting Point | 133-137 °C | [2] |
| Appearance | Solid (form may vary) | |
| Solubility | Data not available |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the benzylic protons, and the aromatic protons of the benzyl group, in addition to a downfield signal for the carboxylic acid proton.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine ring, the benzyl group, the benzylic carbon, and the carboxylic acid carbonyl carbon.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight.
Synthesis and Reactivity
While a specific, experimentally validated protocol for the synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid is not detailed in the available literature, a plausible synthetic route can be inferred from the synthesis of structurally related compounds, such as 5-hydroxypyrimidine-2-carboxylic acid.[3] A potential pathway could involve the hydrolysis of a 5-(benzyloxy)-2-cyanopyridine precursor.
Potential Synthetic Workflow
Caption: Potential synthetic workflow for 5-(Benzyloxy)pyridine-2-carboxylic acid.
This proposed synthesis begins with a palladium-catalyzed coupling reaction between 5-bromo-2-cyanopyridine and benzyl alcohol to form the key intermediate, 5-(benzyloxy)-2-cyanopyridine. Subsequent hydrolysis of the nitrile group would then yield the final product, 5-(benzyloxy)pyridine-2-carboxylic acid. The specific reaction conditions, including catalysts, bases, solvents, and temperatures, would require experimental optimization.
Biological Activity and Therapeutic Potential
Pyridine carboxylic acid derivatives are a well-established class of compounds with diverse biological activities. Notably, certain pyridine-2-carboxylic acids have been identified as inhibitors of prolyl hydroxylase domain (PHD) enzymes.[4] These enzymes play a critical role in the cellular response to hypoxia by regulating the stability of hypoxia-inducible factor (HIF).
Prolyl Hydroxylase Inhibition and the HIF Pathway
The inhibition of PHD enzymes prevents the hydroxylation of HIF-α subunits, leading to their stabilization and subsequent activation of downstream genes involved in erythropoiesis, angiogenesis, and cell metabolism.[5] This mechanism of action is a promising therapeutic strategy for conditions such as anemia associated with chronic kidney disease.
Caption: The HIF-1α signaling pathway and the role of PHD inhibitors.
While direct experimental evidence for the inhibition of PHD enzymes by 5-(benzyloxy)pyridine-2-carboxylic acid is not yet published, its structural similarity to known inhibitors suggests it as a candidate for investigation. Further studies are required to determine its specific inhibitory activity (e.g., IC₅₀ values) against the different PHD isoforms.
Experimental Protocols
Prolyl Hydroxylase (PHD) Inhibition Assay
A common method to assess the inhibitory potential of a compound against PHD enzymes is through an in vitro hydroxylation assay. The following is a generalized protocol that can be adapted for testing 5-(benzyloxy)pyridine-2-carboxylic acid.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-(benzyloxy)pyridine-2-carboxylic acid against a specific PHD isoform (e.g., PHD2).
Materials:
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Recombinant human PHD enzyme
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Synthetic peptide substrate corresponding to a hydroxylation site of HIF-1α (e.g., residues 556-574)
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Cofactors: Fe(II), 2-oxoglutarate, and ascorbate
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Assay buffer (e.g., Tris-HCl with stabilizers)
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5-(Benzyloxy)pyridine-2-carboxylic acid (dissolved in a suitable solvent like DMSO)
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Detection reagents (e.g., specific antibody for hydroxylated HIF-1α and a secondary detection system, or mass spectrometry)
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Microplates
Procedure:
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Compound Preparation: Prepare a serial dilution of 5-(benzyloxy)pyridine-2-carboxylic acid in the assay buffer.
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Reaction Mixture: In the wells of a microplate, combine the assay buffer, recombinant PHD enzyme, and the test compound at various concentrations.
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Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow for binding.
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Initiation of Reaction: Initiate the hydroxylation reaction by adding the HIF-1α peptide substrate and the cofactors (Fe(II), 2-oxoglutarate, and ascorbate).
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Incubation: Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature.
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Termination: Stop the reaction, for example, by adding a chelating agent (e.g., EDTA) or by acidification.
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Detection: Quantify the extent of peptide hydroxylation. This can be achieved through various methods, including:
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Antibody-based detection (e.g., ELISA, AlphaScreen): Use an antibody that specifically recognizes the hydroxylated proline residue on the HIF-1α peptide.
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Mass Spectrometry: Directly measure the mass shift corresponding to the hydroxylation of the peptide substrate.
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Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Experimental Workflow for PHD Inhibition Assay
Caption: General experimental workflow for a PHD inhibition assay.
Conclusion
5-(Benzyloxy)pyridine-2-carboxylic acid is a compound with significant potential for further investigation in the field of drug discovery, particularly in the context of prolyl hydroxylase inhibition. This technical guide provides a foundational understanding of its properties, a potential synthetic strategy, and a framework for evaluating its biological activity. Further experimental work is necessary to fully elucidate its spectroscopic characteristics, optimize its synthesis, and confirm its therapeutic potential.
References
- 1. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminopyridine-2-carboxylic acid 96 24242-20-4 [sigmaaldrich.com]
- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US7811595B2 - Prolyl hydroxylase inhibitors and methods of use - Google Patents [patents.google.com]
